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N-(3-hydroxy-3-phenylpropyl)-3-phenylpropanamide

Catalog No.
S6789453
CAS No.
1396746-89-6
M.F
C18H21NO2
M. Wt
283.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-hydroxy-3-phenylpropyl)-3-phenylpropanamide

CAS Number

1396746-89-6

Product Name

N-(3-hydroxy-3-phenylpropyl)-3-phenylpropanamide

IUPAC Name

N-(3-hydroxy-3-phenylpropyl)-3-phenylpropanamide

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

InChI

InChI=1S/C18H21NO2/c20-17(16-9-5-2-6-10-16)13-14-19-18(21)12-11-15-7-3-1-4-8-15/h1-10,17,20H,11-14H2,(H,19,21)

InChI Key

AVAJYPLSUASNOA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCC(=O)NCCC(C2=CC=CC=C2)O

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NCCC(C2=CC=CC=C2)O
HPPH is a synthetic tetrapyrrole derivative that was first synthesized in 1999 by researchers at the University of Texas. This molecule has a unique structure that makes it an excellent candidate for applications in photodynamic therapy (PDT), fluorescence-guided surgery (FGS), and optical imaging. HPPH belongs to a class of compounds known as chlorins, which are related to porphyrins and have been extensively studied for their applications in PDT.
HPPH is a dark green powder that is sparingly soluble in water but soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Its chemical formula is C26H25NO2, and its molecular weight is 387.5 g/mol. HPPH has an absorption maximum at 665 nm, making it an ideal photosensitizer for PDT.
The synthesis of HPPH involves several steps, including the condensation of 2-acetyl-5-methylfuran and pyrrole, followed by oxidation and coupling reactions. The resulting product is then purified by column chromatography to obtain pure HPPH. The purity of HPPH can be verified using various analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry.
Several analytical methods have been employed to characterize and quantify HPPH, including HPLC, mass spectrometry, ultraviolet-visible (UV-Vis) spectrophotometry, and fluorescence spectroscopy. These techniques can provide information about the purity, stability, and photophysical properties of HPPH.
HPPH has shown promising results in preclinical studies as a photosensitizer for PDT and FGS. PDT is a cancer treatment that involves the administration of a photosensitizing agent followed by illumination with a specific wavelength of light, which activates the photosensitizer and induces cell death. FGS, on the other hand, is a surgical technique that uses fluorescent dyes to enhance the visualization of cancerous tissue during surgery. HPPH has also shown potential for applications in antimicrobial therapy and gene therapy.
Studies have shown that HPPH has low toxicity and is well-tolerated in animal models. However, more studies are needed to determine the safety and toxicity of HPPH in clinical settings.
HPPH has promising applications in various fields such as cancer therapy, antimicrobial therapy, gene therapy, and imaging. The ability of HPPH to selectively target cancer cells and the reduced toxicity compared to other photosensitizers make it an attractive candidate for PDT and FGS.
Current research on HPPH is focused on developing new formulations and delivery methods for improved therapeutic efficacy and safety. Researchers are also exploring the potential of HPPH in other applications such as gene therapy and imaging.
HPPH has significant implications in the fields of cancer therapy, antimicrobial therapy, gene therapy, and imaging. The ability of HPPH to selectively target cancer cells and the reduced toxicity compared to other photosensitizers make it an attractive candidate for PDT and FGS.
The limitations of HPPH include its limited solubility in aqueous media, which may affect its bioavailability and efficacy. Future research should focus on developing new formulations and delivery methods for improved therapeutic efficacy and safety. Additionally, new applications of HPPH should be explored, such as its potential as an imaging agent for other diseases, including infections and inflammatory conditions.
Some of the future directions for HPPH research include the development of new formulations and delivery methods, exploring the potential of HPPH in other applications such as imaging and gene therapy, investigating its efficacy in combination with other therapies, and conducting clinical trials to determine its safety and efficacy in humans.
In summary, HPPH is a promising molecule with potential applications in various fields, including cancer therapy, antimicrobial therapy, gene therapy, and imaging. The research on HPPH is still in its early stages, and more studies are needed to determine its safety and efficacy in clinical settings. The development of new formulations and delivery methods for HPPH, as well as its potential as an imaging agent for other diseases, opens up exciting new possibilities for its use in research and industry.

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

283.157228913 g/mol

Monoisotopic Mass

283.157228913 g/mol

Heavy Atom Count

21

Dates

Last modified: 11-23-2023

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